フェノプロップ

説明

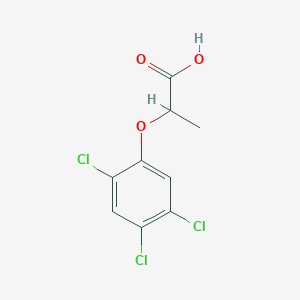

Fenoprop is a monocarboxylic acid. It has a role as a phenoxy herbicide.

2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999)

作用機序

Target of Action

Fenoprop, also known as 2,4,5-TP, is a phenoxy herbicide and a plant growth regulator . Its primary target is the auxin growth hormone indoleacetic acid (IAA) . Auxins are a class of plant hormones that are essential for plant body development, including cell division, growth, and differentiation .

Mode of Action

Fenoprop’s mechanism of action is to mimic the auxin growth hormone indoleacetic acid (IAA) . By mimicking IAA, Fenoprop binds to the auxin receptors in the plant cells, triggering a series of events that lead to rapid, uncontrolled growth .

Biochemical Pathways

The biochemical pathway affected by Fenoprop is the auxin signaling pathway . When Fenoprop binds to the auxin receptors, it activates the transcription of auxin-responsive genes, leading to changes in cell division and growth . The downstream effects include rapid cell elongation, differentiation, and ultimately uncontrolled growth .

Pharmacokinetics

It is known that fenoprop is moderately soluble in water . This suggests that it can be absorbed by plants through the roots and transported to other parts of the plant where it exerts its effects .

Result of Action

The result of Fenoprop’s action is rapid, uncontrolled growth in plants . This can lead to the death of the plant, as the rapid growth is unsustainable and disrupts the plant’s normal physiological processes . As such, Fenoprop is effective as a herbicide, particularly against broadleaf weeds .

Action Environment

The action of Fenoprop can be influenced by various environmental factors. For example, the pH of the soil can affect the solubility and therefore the bioavailability of Fenoprop . Additionally, temperature and sunlight can affect the rate of degradation of Fenoprop in the environment . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of fenoprop .

科学的研究の応用

Chemical Properties and Mechanism of Action

- Chemical Formula : C9H7Cl3O3

- Molecular Weight : 269.51 g/mol

- CAS Number : 93-72-1

Fenoprop functions by mimicking the natural plant hormone indoleacetic acid (IAA), which is crucial for plant growth regulation. By imitating IAA, fenoprop disrupts normal hormonal balance within plants, leading to uncontrolled cell division and elongation, ultimately resulting in plant death. This mechanism makes it effective against a variety of broadleaf weeds in agricultural settings such as corn and soybeans.

Agricultural Applications

Fenoprop has been widely utilized in the following agricultural contexts:

- Weed Control : Primarily used for post-emergence control of broadleaf weeds in crops like rice, sugarcane, and turfgrass.

- Forestry Management : Employed to manage unwanted woody plants in forested areas.

- Plant Growth Regulation : Investigated for its potential use in developing herbicide-resistant crop varieties.

Environmental Considerations

Research has highlighted several environmental implications associated with fenoprop use:

- Persistence and Degradation : Fenoprop can persist in soil and water systems, with degradation primarily occurring through microbial action and hydrolysis. The degradation products include 2,4,5-trichlorophenol and propionic acid derivatives .

- Impact on Non-target Organisms : Studies have raised concerns about fenoprop's effects on beneficial soil microorganisms and aquatic life due to its potential toxicity .

- Regulatory Status : Due to safety concerns, fenoprop has been banned in several countries since the mid-1980s. Its use is now considered obsolete in many regions.

Case Study 1: Efficacy in Weed Management

A study conducted on fenoprop's effectiveness in controlling specific weed species demonstrated significant reductions in weed biomass compared to untreated controls. The research indicated that fenoprop application led to a 70% reduction in target weed populations within three weeks post-application.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment evaluated fenoprop's effects on aquatic ecosystems. The study found that while fenoprop was effective against target weeds, it also adversely affected non-target aquatic organisms at concentrations as low as 0.01 mg/L. This finding prompted further investigations into its ecological risks .

生物活性

Fenoprop, a chlorophenoxy herbicide, has been the subject of various studies aimed at understanding its biological activity, particularly its toxicity, reproductive effects, and potential for mutagenicity and carcinogenicity. Below is a detailed overview of the findings from several research studies and case reports.

Fenoprop acts as a selective herbicide primarily targeting broadleaf weeds. Its mechanism of action involves the disruption of plant growth processes by mimicking natural plant hormones, thus inhibiting growth and leading to plant death. The compound is structurally related to other phenoxy herbicides, which share similar pathways in affecting plant physiology.

Acute Toxicity

The acute toxicity of fenoprop has been assessed through various studies. The oral LD50 values indicate that fenoprop is moderately hazardous:

- Rats : LD50 = 650 mg/kg

- Mice : LD50 = 369 mg/kg

These values suggest that fenoprop poses a risk to mammals upon acute exposure, necessitating careful handling in agricultural settings .

Chronic Toxicity

Chronic exposure studies have provided insight into the long-term effects of fenoprop on health:

- Beagle Dogs Study : In a two-year study, beagle dogs were fed diets containing fenoprop at varying concentrations. Significant findings included:

- Rats Study : In another chronic study involving rats, the NOAEL was established at 53 mg/kg based on kidney weight increases observed in higher dose groups .

Reproductive and Developmental Toxicity

Research has indicated that fenoprop may have implications for reproductive health:

- Pregnant Mice Study : Pregnant CD-1 mice administered high doses (400 mg/kg) exhibited decreased fetal body weight and increased maternal weight due to liver weight increases. However, no teratogenic effects were reported in lower dose studies .

- Cleft Palate Incidence : In studies involving pregnant rats, an increase in cleft palate incidences was observed with doses ranging from 25 to 100 mg/kg .

Mutagenicity and Carcinogenicity

The mutagenic potential of fenoprop has been evaluated using the Salmonella typhimurium assay, where it was found to be non-mutagenic. Furthermore, long-term studies did not show an increase in tumor incidence among test subjects, suggesting that fenoprop does not have significant carcinogenic properties .

Environmental Persistence

Fenoprop has demonstrated notable persistence in the environment. A study reported that after 47 days of aerobic incubation, the concentration of one enantiomer of fenoprop remained largely unchanged, indicating low biodegradation rates. This persistence raises concerns about its potential accumulation in soil and water systems .

Case Studies

Several case studies have highlighted the risks associated with fenoprop exposure:

- Pesticide Exposure and Rheumatoid Arthritis : A study indicated a correlation between pesticide exposure (including compounds like fenoprop) and increased risk of rheumatoid arthritis among male farmers. This suggests potential systemic effects linked to prolonged exposure to agricultural chemicals .

Summary of Findings

The following table summarizes key findings from various studies on fenoprop:

| Study Type | Key Findings | NOAEL (mg/kg) |

|---|---|---|

| Acute Toxicity | LD50 for rats: 650 mg/kg; mice: 369 mg/kg | Not applicable |

| Chronic Toxicity | Liver pathology in dogs; kidney weight increase | Dogs: 30 (m), 101 (f); Rats: 53 |

| Reproductive Effects | Decreased fetal weight; cleft palate incidence | Not specified |

| Mutagenicity | Non-mutagenic in Salmonella assay | Not applicable |

| Carcinogenicity | No increase in tumors over two years | Not applicable |

| Environmental Persistence | Low biodegradation rates observed | Not applicable |

特性

IUPAC Name |

2-(2,4,5-trichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-8-3-6(11)5(10)2-7(8)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLSWBLPERHFHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O3 | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2818-16-8 (potassium salt), 37913-89-6 (hydrochloride salt) | |

| Record name | Fenoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021387 | |

| Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4,5-trichlorophenoxypropionic acid is a white powder. Sinks and mixes slowly with water. (USCG, 1999), White solid; [HSDB] Faintly brown powder; [MSDSonline] | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 300 °F at 0.5 mmHg (USCG, 1999) | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

/2,4,5-TP's/ acidic forming amine & alkali-metal salts which are sol in water, acetone, lower alcohol; insol in aromatic & chlorinated hydrocarbons & most non-polar organic solvents. Its lower alkyl esters are slightly volatile .... They are sparingly sol in water; very sol in most organic solvents., 0.014% water at 25 °C, 15.2% acetone, 0.16% benzene, 0.024% carbon tetrachloride, 7.13% diethyl ether, 0.017% heptane, 10.5% methanol, In acetone 180, methanol 134, diethyl ether 98, heptane 0.86 (all in g/kg , 25 °C), In water, 71 mg/L at 25 °C | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2085 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2085 at 20 °C, BULK DENSITY: 27.4 LB/CU FT | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000997 [mmHg] | |

| Record name | Fenoprop | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

At 1x10-5 M, 2,4,5-TP reduced the respiratory control index, stimulated the state 4 respiration rate, and reduced the ADP to oxygen ratio /in rat liver mitochondrial suspensions/. /It was/ concluded that /2,4,5-TP/ was an uncoupler of respiratory chain phosphorylation., ... /Disturbs/ normal cell differentiation /in plants/., They exert their herbicidal action by acting as a growth hormone in plants. They have no hormonal action in animals, but their mechanism of toxic action is poorly understood. /Chlorophenoxy compounds/ | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

It was concluded at Stockholm Conference, Feb 7-9, 1977, that the only dioxin found in phenoxy acid herbicides which is of environmental concern is TCDD /2,3,7,8-tetrachlorodibenzo-p-dioxin/; it is found in 2,4,5-T & 2,4,5-TP. /SRP: there are other known toxic chlorinated dioxins and dibenzofurans, also original phenols used in synthesis./ /Phenoxy acid herbicides/, Commercial 2,4,5-TP contains 0.1 ppm or less of highly toxic TCDD /2,3,7,8-Tetrachlorodibenzo-p-dioxin/., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/ | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless powder, WHITE POWDER | |

CAS No. |

93-72-1 | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fenoprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoprop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4,5-Trichlorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenoprop | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOPROP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2HZL58IS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

347 to 351 °F (NTP, 1992), 179-181 °C | |

| Record name | 2,4,5-TRICHLOROPHENOXYPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-TP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/686 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。